molecular formula C10H11FO2 B3377637 2-Fluoro-5-(propan-2-yl)benzoic acid CAS No. 1341654-82-7

2-Fluoro-5-(propan-2-yl)benzoic acid

Cat. No.: B3377637
CAS No.: 1341654-82-7
M. Wt: 182.19 g/mol
InChI Key: ZPIVLRAQCWNILA-UHFFFAOYSA-N
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Description

2-Fluoro-5-(propan-2-yl)benzoic acid is an organic compound with the molecular formula C10H11FO2. It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom, and the hydrogen atom at the 5-position is replaced by an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Fluoro-5-(propan-2-yl)benzoic acid involves the nucleophilic fluorination of 1-arylbenziodoxolones. This method uses fluoride salts in polar aprotic solvents to introduce the fluorine atom into the benzoic acid derivative . The reaction conditions typically involve moderate temperatures and the use of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic fluorination reactions, utilizing automated reactors and continuous flow systems to ensure consistent product quality and yield. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(propan-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Benzoic acid derivatives with higher oxidation states.

    Reduction Products: Alcohols and other reduced forms of the benzoic acid derivative.

    Coupling Products: Biaryl compounds and other coupled products.

Scientific Research Applications

2-Fluoro-5-(propan-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(propan-2-yl)benzoic acid depends on its specific application. In chemical reactions, the fluorine atom’s electronegativity can influence the reactivity and stability of the compound. In biological systems, the compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents can enhance the compound’s performance in specific reactions and applications compared to its analogs .

Properties

IUPAC Name

2-fluoro-5-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIVLRAQCWNILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341654-82-7
Record name 2-fluoro-5-(propan-2-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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